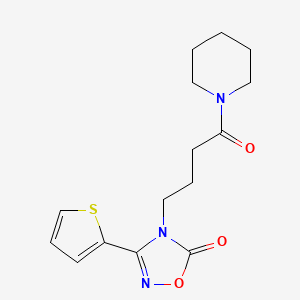
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide, also known as MAZ51, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that has been developed to target specific biological pathways and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Wirkmechanismus
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide acts as an inhibitor of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and metabolism. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by binding to specific regions of these proteins.
Biochemical and Physiological Effects:
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. In cancer cells, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative diseases, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit protein aggregation and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in lab experiments is its specificity for certain biological pathways. This allows researchers to target specific pathways and study their effects on various biological processes. However, one limitation of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential use of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in treating neurodegenerative diseases.
Synthesemethoden
The synthesis of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide involves several steps, starting with the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4-benzotriazine-3-carboxamide in the presence of a base to form N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
Eigenschaften
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-25-15-9-8-12(11-5-4-10-19-16(11)15)21-18(24)17-20-13-6-2-3-7-14(13)22-23-17/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABSUOJIUBBPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=NC4=CC=CC=C4N=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[4-(dimethylamino)phenyl]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6624722.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![2-amino-5-chloro-3-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B6624751.png)
![3-[2-(1H-indazole-7-carbonylamino)ethyl]benzoic acid](/img/structure/B6624754.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)
![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)